

Cinnamonnitrile (CAS 1885-38-7): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Cinnamonnitrile*

Cat. No.: *B126248*

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Abstract

Cinnamonnitrile, an organic compound with the CAS number 1885-38-7, is a key aromatic nitrile with significant potential across various scientific disciplines. Possessing a characteristic spicy aroma, it is recognized for its applications in the fragrance industry and, more importantly, as a versatile intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] Emerging research has highlighted its notable biological activities, including antibacterial, anti-inflammatory, and analgesic properties, positioning it as a molecule of interest for drug discovery and development. This technical guide provides an in-depth overview of **cinnamonnitrile**, encompassing its chemical and physical properties, synthesis and purification protocols, spectroscopic data, and a detailed exploration of its biological activities and associated mechanisms of action.

Chemical and Physical Properties

Cinnamonnitrile, systematically named (2E)-3-phenylprop-2-enenitrile, is a colorless to pale yellow liquid at room temperature.[1][3] It is characterized by its chemical stability and is practically insoluble in water but soluble in organic solvents such as ethanol and oils.[3][4]

Table 1: Physicochemical Properties of **Cinnamonnitrile**

Property	Value	Reference(s)
CAS Number	1885-38-7	[1] [3] [4]
Molecular Formula	C ₉ H ₇ N	[2]
Molecular Weight	129.16 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[1] [2] [3]
Odor	Strong, warm, spicy, cinnamon-like	[3]
Melting Point	18-20 °C	[3] [4]
Boiling Point	254-255 °C	[3]
Density	1.028 g/mL at 25 °C	[3]
Refractive Index (n ₂₀ /D)	1.601	[3]
Flash Point	>110 °C (>230 °F)	[3]
Water Solubility	Insoluble	[3] [4]
LogP	1.96	[3]

Synthesis and Purification

Cinnamonitrile can be synthesized through several chemical routes. The most common methods start from either cinnamaldehyde or cinnamic acid.

Synthesis from Cinnamaldehyde

A prevalent laboratory and industrial method involves the conversion of cinnamaldehyde to its oxime, followed by dehydration.

- Step 1: Oximation of Cinnamaldehyde. Cinnamaldehyde reacts with hydroxylamine hydrochloride in the presence of a base, such as pyridine or sodium carbonate, to form cinnamaldehyde oxime.[\[1\]](#)[\[5\]](#)

- Step 2: Dehydration of Cinnamaldehyde Oxime. The resulting oxime is then dehydrated using a dehydrating agent like acetic anhydride or by azeotropic distillation with toluene to yield **cinnamonnitrile**.^{[1][5]}

Synthesis from Cinnamic Acid

Another synthetic approach begins with cinnamic acid.

- Step 1: Formation of Cinnamoyl Chloride. Cinnamic acid is first converted to its acid chloride, cinnamoyl chloride, using a chlorinating agent such as thionyl chloride.
- Step 2: Amidation. The cinnamoyl chloride is then reacted with ammonia to form cinnamide.
- Step 3: Dehydration of Cinnamide. Finally, the cinnamide is dehydrated using a dehydrating agent to produce **cinnamonnitrile**.

Purification

Purification of the crude **cinnamonnitrile** product is typically achieved through vacuum distillation.^[2] For higher purity, column chromatography can be employed.

Experimental Protocol: Purification by Column Chromatography

- Stationary Phase: Silica gel (70-230 mesh).
- Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity).
- Procedure:
 - Prepare a slurry of silica gel in the initial mobile phase and pack it into a glass column.
 - Dissolve the crude **cinnamonnitrile** in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
 - Load the sample onto the top of the silica gel bed.
 - Elute the column with the mobile phase, collecting fractions.

- Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain purified **cinnamonnitrile**.

Spectroscopic Data

The structural confirmation of **cinnamonnitrile** is achieved through various spectroscopic techniques.

Table 2: Spectroscopic Data for **Cinnamonnitrile**

Technique	Key Data	Reference(s)
¹ H NMR	Spectral data available.	[6] [7]
¹³ C NMR	Spectral data available.	[5] [8]
IR Spectroscopy	Characteristic nitrile (C≡N) stretch.	[9]
Mass Spectrometry	Molecular ion peak corresponding to the molecular weight.	[4]

Biological Activities and Mechanisms of Action

Cinnamonnitrile has demonstrated a range of biological activities that are of significant interest to the pharmaceutical and drug development sectors.

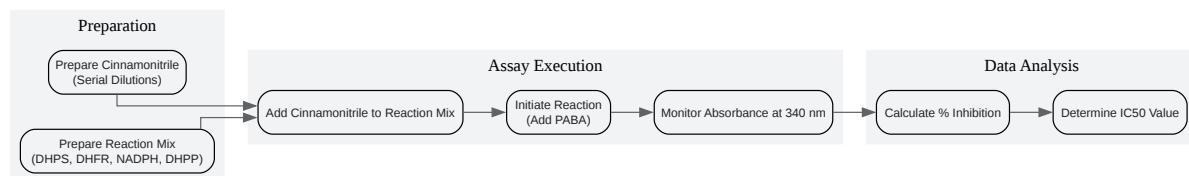
Antibacterial Activity

Cinnamonnitrile exhibits broad-spectrum antibacterial activity. A proposed mechanism for its action is the inhibition of dihydrofolate synthase, an essential enzyme in the bacterial folic acid synthesis pathway.[\[1\]](#) By competitively binding to this enzyme, **cinnamonnitrile** disrupts folate synthesis, thereby inhibiting bacterial growth and replication.[\[1\]](#)

Experimental Protocol: Dihydrofolate Synthase (DHPS) Inhibition Assay

- Enzyme and Substrates: Recombinant DHPS, p-aminobenzoic acid (PABA), and dihydropteridine pyrophosphate (DHPP).
- Assay Principle: A coupled spectrophotometric assay can be used where the product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) with the concomitant oxidation of NADPH to NADP⁺. The decrease in absorbance at 340 nm is monitored.
- Procedure:
 - Prepare a reaction mixture containing DHPS enzyme, DHFR, NADPH, and DHPP in a suitable buffer.
 - Add varying concentrations of **cinnamonnitrile** (dissolved in a suitable solvent like DMSO) to the reaction mixture.
 - Initiate the reaction by adding PABA.
 - Monitor the rate of NADPH oxidation by measuring the decrease in absorbance at 340 nm over time using a microplate reader.
 - Calculate the percentage of inhibition and determine the IC₅₀ value for **cinnamonnitrile**.

Experimental Workflow: Dihydrofolate Synthase Inhibition Assay



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Caption: Workflow for determining the inhibitory effect of **cinnamonnitrile** on dihydrofolate synthase.

Anti-inflammatory and Analgesic Activities

While much of the research has focused on cinnamaldehyde and cinnamon extracts, the structural similarity suggests that **cinnamonnitrile** likely possesses anti-inflammatory and analgesic properties. The anti-inflammatory effects of cinnamon compounds are often attributed to the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.[\[10\]](#)[\[11\]](#)[\[12\]](#)

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

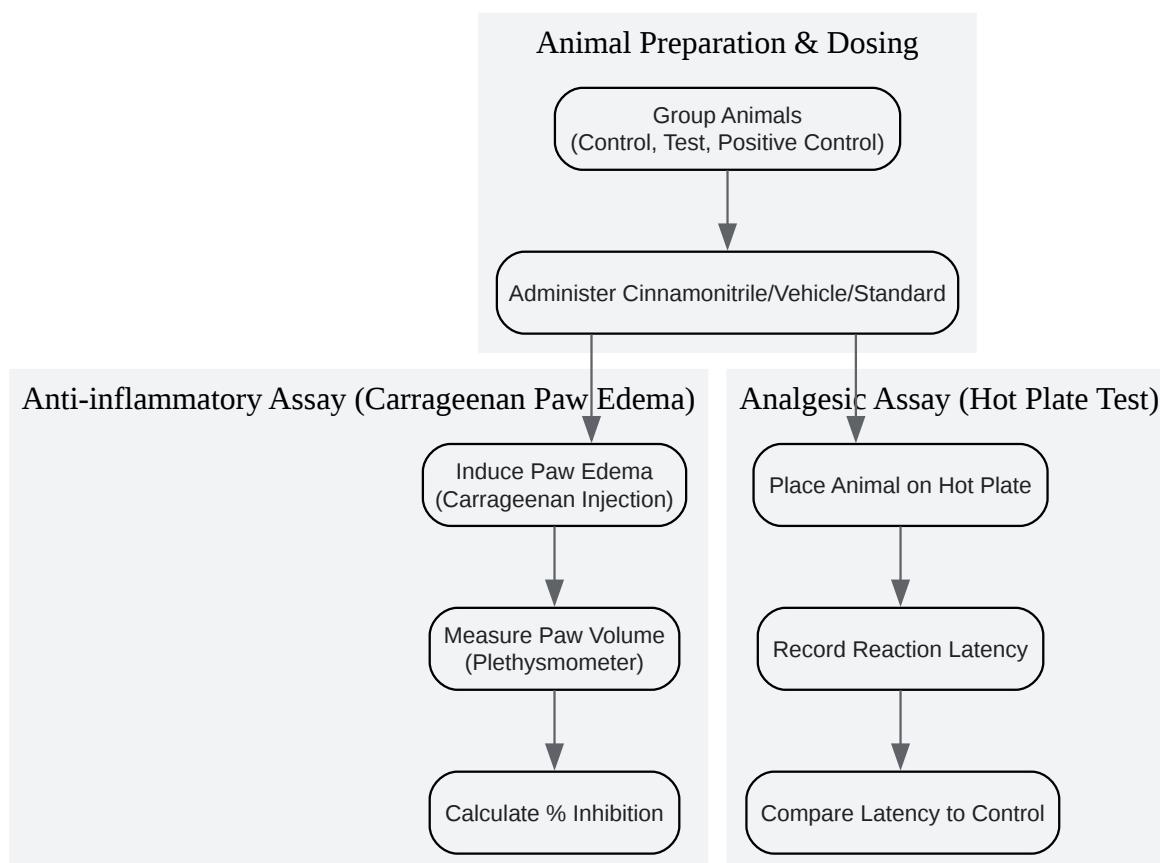
- Animal Model: Male Wistar rats or Swiss albino mice.
- Procedure:
 - Administer **cinnamonnitrile** orally or intraperitoneally at various doses to different groups of animals. A control group receives the vehicle.
 - After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
 - Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
 - Calculate the percentage of inhibition of edema for each group compared to the control group.

Experimental Protocol: In Vivo Analgesic Activity (Hot Plate Test)

- Animal Model: Swiss albino mice.
- Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).
- Procedure:

- Administer **cinnamonnitrile** orally or intraperitoneally to different groups of animals. A control group receives the vehicle, and a positive control group may receive a standard analgesic like morphine.
- At a predetermined time after drug administration (e.g., 30, 60, 90 minutes), place each mouse on the hot plate.
- Record the latency to the first sign of nociception (e.g., licking of the hind paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
- An increase in the reaction time is indicative of an analgesic effect.

Experimental Workflow: In Vivo Anti-inflammatory and Analgesic Testing



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Caption: General workflow for assessing the *in vivo* anti-inflammatory and analgesic effects.

Modulation of Signaling Pathways

NF-κB Signaling Pathway:

The NF-κB pathway is a crucial regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Compounds that inhibit IκB degradation or NF-κB translocation have anti-inflammatory potential.

MAPK Signaling Pathway:

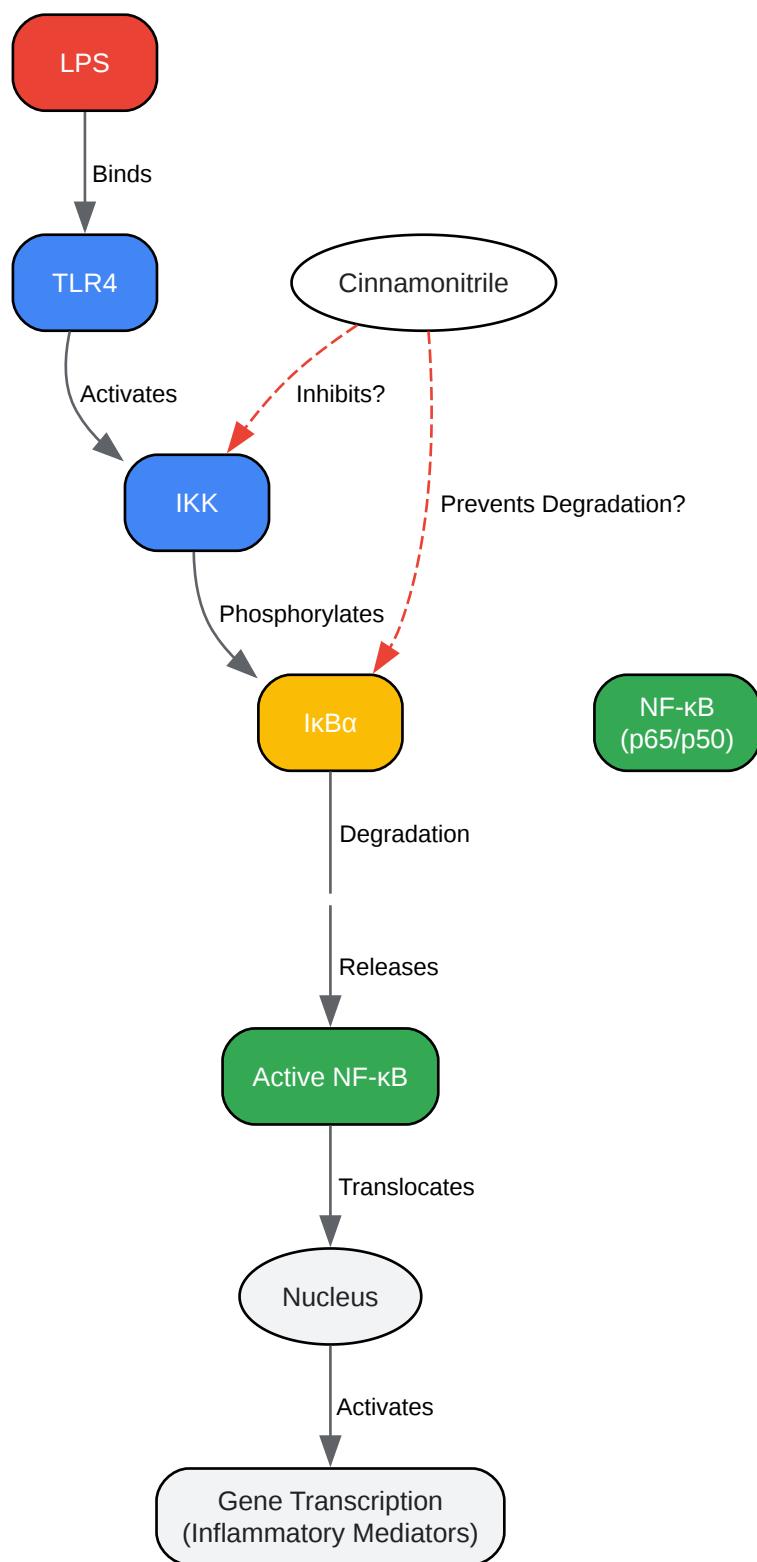
The MAPK family (including ERK, JNK, and p38) is another key signaling cascade involved in inflammation. Activation of these kinases leads to the phosphorylation of various downstream targets, including transcription factors that regulate the expression of inflammatory mediators.

Experimental Protocol: Investigating Effects on NF-κB and MAPK Pathways (Western Blot)

- Cell Culture: Use a suitable cell line, such as RAW 264.7 macrophages.
- Treatment:
 - Pre-treat the cells with different concentrations of **cinnamonnitrile** for a specific duration.
 - Stimulate the cells with a pro-inflammatory agent like lipopolysaccharide (LPS).
- Protein Extraction: Lyse the cells and extract total protein or cytoplasmic and nuclear fractions.
- Western Blotting:
 - Separate the proteins by SDS-PAGE and transfer them to a membrane.

- Probe the membrane with primary antibodies against key proteins in the NF-κB and MAPK pathways (e.g., phospho-IκB α , total IκB α , phospho-p65, total p65, phospho-ERK, total ERK, phospho-p38, total p38).
- Use appropriate secondary antibodies and a detection system to visualize the protein bands.
- Analysis: Quantify the band intensities to determine the effect of **cinnamonnitrile** on the phosphorylation (activation) of these signaling proteins.

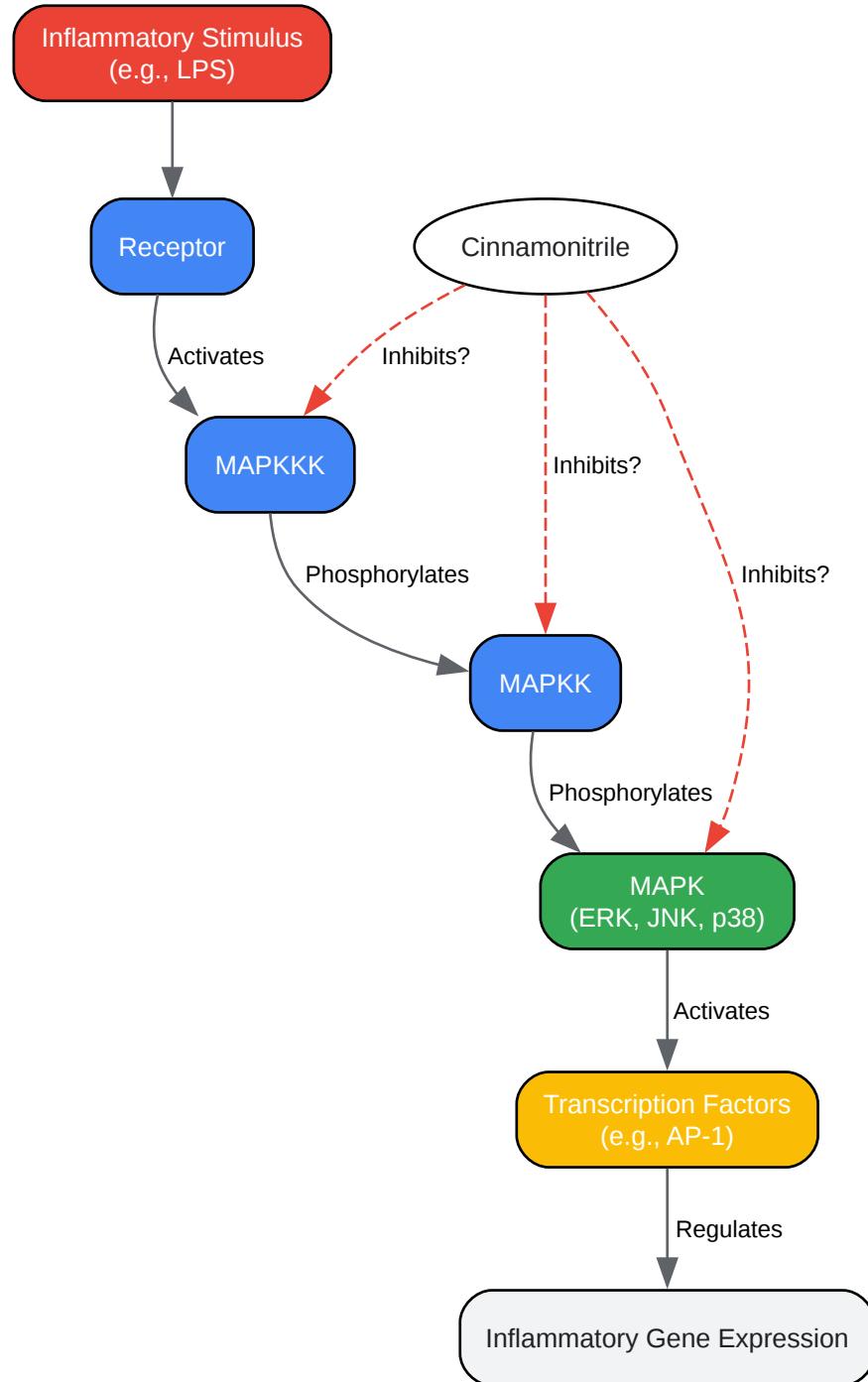
Signaling Pathway: NF-κB Activation and Potential Inhibition



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Caption: The NF-κB signaling pathway and potential points of inhibition by **cinnamonnitrile**.

Signaling Pathway: MAPK Activation and Potential Inhibition

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Caption: The MAPK signaling cascade and potential inhibitory targets for **cinnamonnitrile**.

Safety and Toxicology

Cinnamonnitrile is considered to have moderate acute toxicity.

Table 3: Acute Toxicity Data for **Cinnamonnitrile**

Route	Species	LD ₅₀	Reference(s)
Oral	Rat	275 - 4150 mg/kg	[1][3]
Dermal	Rabbit	> 5000 mg/kg	[1][3]

It may cause irritation to the eyes, skin, and respiratory system.[4] Standard safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Conclusion

Cinnamonnitrile (CAS 1885-38-7) is a valuable chemical entity with established applications in the fragrance and pharmaceutical industries. Its promising biological activities, particularly its antibacterial and anti-inflammatory potential, warrant further investigation. The detailed experimental protocols and an understanding of its potential interactions with key signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this intriguing molecule. Future studies should focus on elucidating the precise molecular targets of **cinnamonnitrile** and its efficacy in more complex preclinical models.

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